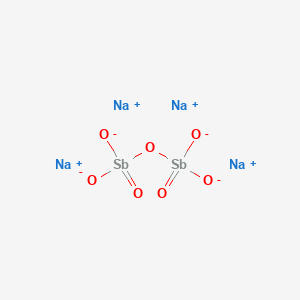
Sodium pyroantimonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium pyroantimonate, also known as sodium antimonate trihydrate, is a refined chemical product primarily used as a clarifying agent in glass intended for color television sets. It is also utilized as a flame retardant and opalizer for enamel manufacture.
准备方法
Synthetic Routes and Reaction Conditions: Sodium pyroantimonate can be synthesized through both pyrometallurgical and hydrometallurgical processes. In the pyrometallurgical process, antimony trioxide is oxidized by sodium nitrate under high-temperature and alkaline conditions to produce this compound . This method, however, has disadvantages such as low energy efficiency, weak product stability, and significant air pollution.
In the hydrometallurgical process, antimony trioxide is dissolved in a solution with hydrochloric acid, then oxidized with chlorine gas and neutralized with sodium hydroxide to prepare this compound . Another method involves pressure oxidation in sodium hydroxide solution, where antimony trioxide is oxidized to antimony pentoxide under controlled conditions of temperature, oxygen partial pressure, and stirring speed .
Industrial Production Methods: Industrial production of this compound typically involves the pressure oxidation technique. The optimum conditions for this process include a temperature of 150°C, oxygen partial pressure of 2.0 MPa, stirring speed of 1000 rpm, and a reaction time of 2 hours. Under these conditions, the antimony precipitation ratio can reach up to 97.70% .
化学反应分析
Types of Reactions: Sodium pyroantimonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The reduction of this compound can be achieved using reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can undergo substitution reactions with other metal ions in solution, forming different metal antimonates.
Major Products: The major products formed from these reactions include antimony pentoxide, sodium antimonate, and various metal antimonates .
科学研究应用
Sodium pyroantimonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of sodium ions.
Biology: this compound is used in biological research to study the role of antimony in biological systems.
作用机制
The mechanism of action of sodium pyroantimonate involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. In industrial applications, this compound acts as a clarifying agent by reacting with impurities in the glass, forming insoluble compounds that can be removed .
相似化合物的比较
- Potassium pyroantimonate
- Calcium pyroantimonate
- Antimony trioxide
- Antimony pentoxide
Sodium pyroantimonate stands out due to its specific applications and higher solubility, making it a valuable compound in various scientific and industrial fields.
属性
CAS 编号 |
31589-39-6 |
|---|---|
分子式 |
Na4O7Sb2 |
分子量 |
447.47 g/mol |
IUPAC 名称 |
tetrasodium;dioxido-oxo-stibonatooxy-λ5-stibane |
InChI |
InChI=1S/4Na.7O.2Sb/q4*+1;;;;4*-1;; |
InChI 键 |
CIWAOCMKRKRDME-UHFFFAOYSA-N |
规范 SMILES |
[O-][Sb](=O)([O-])O[Sb](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


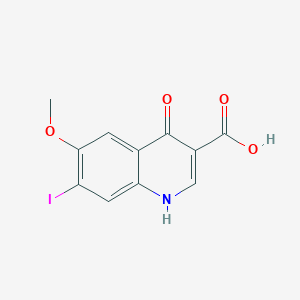
![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116272.png)
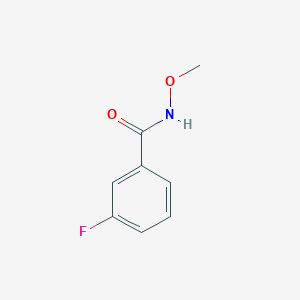
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)
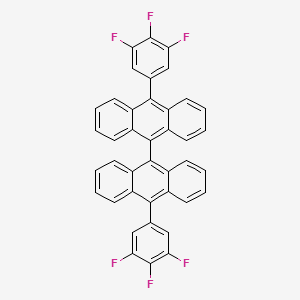
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14116299.png)
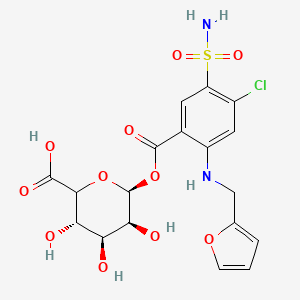
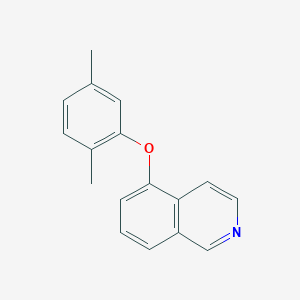
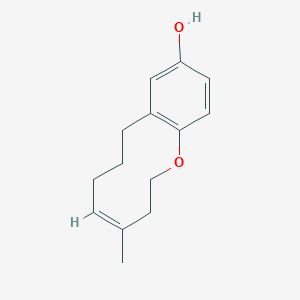
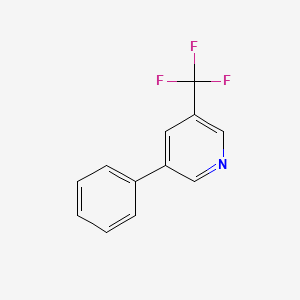
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14116337.png)
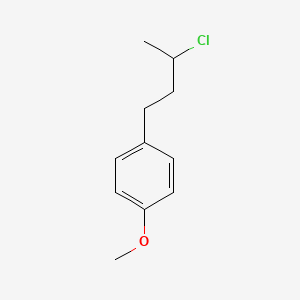
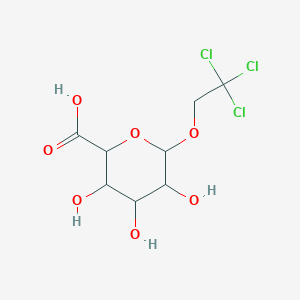
![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14116365.png)
